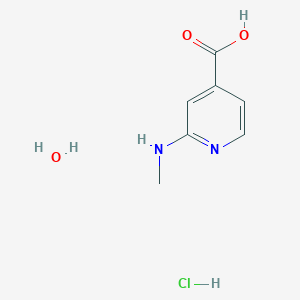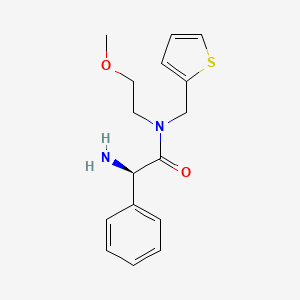![molecular formula C18H24N4 B3807825 N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine](/img/structure/B3807825.png)
N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine
Vue d'ensemble
Description
N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "compound X" in the scientific literature.
Mécanisme D'action
The mechanism of action of N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine is not fully understood. However, it is known to selectively bind to dopamine D1 receptors and activate them. This activation leads to an increase in intracellular cAMP levels, which in turn leads to the activation of various downstream signaling pathways.
Biochemical and Physiological Effects:
N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine has been shown to have several biochemical and physiological effects. Some of these effects include:
1. Activation of dopamine D1 receptors: N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine selectively binds to dopamine D1 receptors and activates them.
2. Increase in intracellular cAMP levels: Activation of dopamine D1 receptors by N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine leads to an increase in intracellular cAMP levels.
3. Activation of downstream signaling pathways: The increase in intracellular cAMP levels leads to the activation of various downstream signaling pathways, which are involved in various physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine has several advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Selective binding to dopamine D1 receptors: N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine selectively binds to dopamine D1 receptors, which makes it a useful tool to study the role of dopamine D1 receptors in various physiological processes.
2. Potent activity against cancer cells: N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine has been shown to have potent activity against certain types of cancer cells, which makes it a useful lead compound for the development of new anticancer drugs.
Limitations:
1. Limited understanding of mechanism of action: The mechanism of action of N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine is not fully understood, which limits its usefulness as a tool to study various physiological processes.
2. Limited availability: N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine is not widely available, which limits its usefulness in lab experiments.
Orientations Futures
There are several future directions for the study of N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine. Some of these include:
1. Further studies on mechanism of action: Further studies are needed to fully understand the mechanism of action of N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine.
2. Development of new drugs: N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine can be used as a lead compound for the development of new drugs for the treatment of various diseases.
3. Study of physiological processes: N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine can be used as a tool to study various physiological processes, especially those involving dopamine D1 receptors.
4. Development of new synthesis methods: New synthesis methods can be developed to make N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine more widely available for lab experiments.
Applications De Recherche Scientifique
N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine has been extensively studied for its potential applications in scientific research. Some of the areas where this compound has been studied include:
1. Neurobiology: N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine has been studied for its potential use as a tool to study the role of dopamine receptors in the brain. This compound has been shown to selectively bind to dopamine D1 receptors and has been used to study the effects of dopamine D1 receptor activation on neuronal signaling.
2. Drug Discovery: N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine has been studied for its potential use in the development of new drugs for the treatment of various diseases. This compound has been shown to have potent activity against certain types of cancer cells and has been used as a lead compound for the development of new anticancer drugs.
3. Pharmacology: N-[(3S*,4R*)-3-benzyl-1-methyl-4-piperidinyl]-4-methyl-2-pyrimidinamine has been studied for its potential use as a tool to study the pharmacology of dopamine receptors. This compound has been shown to selectively bind to dopamine D1 receptors and has been used to study the effects of dopamine D1 receptor activation on various physiological processes.
Propriétés
IUPAC Name |
N-[(3S,4R)-3-benzyl-1-methylpiperidin-4-yl]-4-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4/c1-14-8-10-19-18(20-14)21-17-9-11-22(2)13-16(17)12-15-6-4-3-5-7-15/h3-8,10,16-17H,9,11-13H2,1-2H3,(H,19,20,21)/t16-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLQXJNDCXEURU-DLBZAZTESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NC2CCN(CC2CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)N[C@@H]2CCN(C[C@@H]2CC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-{[2-(4-fluoro-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(3-methoxybenzoyl)piperazine](/img/structure/B3807763.png)
![[2-(4-fluorobenzyl)cyclopentyl]amine hydrochloride](/img/structure/B3807768.png)
![8-methyl-3-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]quinazolin-4(3H)-one](/img/structure/B3807770.png)
![4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3807771.png)
![(1-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3807773.png)

![(1S*,6R*)-9-[(2-methyl-1H-imidazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3807791.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3807793.png)
![4-methyl-3-(2-oxo-1-imidazolidinyl)-N-[2-(1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B3807795.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B3807820.png)
![ethyl 4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B3807827.png)
